1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and a trifluoroethyl group attached to the third carbon of the benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of the trifluoroethyl group. One common method involves the reaction of 1,2-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid or other oxidation products.
Reduction Reactions: The compound can be reduced to form difluorobenzene derivatives with reduced functional groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene has several scientific research applications:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex fluorinated organic molecules.
Material Science: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its fluorinated functional groups. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. The trifluoroethyl group can also interact with enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a different substitution pattern on the benzene ring, which can lead to variations in its chemical reactivity and applications.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound contains a trifluoroethyl group but is used primarily as a reagent in organic synthesis.
2,2,2-Trifluoroethanol: This compound is a simple alcohol with a trifluoroethyl group and is used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoro and trifluoroethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,2-difluoro-3-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYWNVMYEGXERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259435 | |
Record name | 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-85-9 | |
Record name | 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901259435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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